molecular formula C13H14N2O4S B1334047 2-((Tert-butoxycarbonyl)amino)benzo[d]thiazole-6-carboxylic acid CAS No. 225525-50-8

2-((Tert-butoxycarbonyl)amino)benzo[d]thiazole-6-carboxylic acid

Cat. No. B1334047
M. Wt: 294.33 g/mol
InChI Key: HMAATCOHUYHORT-UHFFFAOYSA-N
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Description

2-((Tert-butoxycarbonyl)amino)benzo[d]thiazole-6-carboxylic acid is a compound that can be inferred to have relevance in the field of synthetic organic chemistry, particularly in the synthesis of protected amino acids and peptides. The tert-butoxycarbonyl (Boc) group is a common protecting group for amines, which can be removed under acidic conditions without affecting other sensitive functional groups .

Synthesis Analysis

The synthesis of related compounds often involves the activation of carboxylic acids as their active esters, which can be achieved using tert-butyl carbonates (BOC-OX) . This method leads to the formation of intermediates that can react with primary and secondary amines to afford amides or peptides in good yield. The synthesis of similar thiazole-containing compounds has been reported, such as the synthesis of 2-(1-tert-Butoxycarbonylamino-2-methyl-butyl)-thiazole-4-carboxylic acid methyl ester, which involves multiple steps including condensation, protection, thionation, deprotection, cyclodehydration, and aromatization .

Molecular Structure Analysis

The molecular structure of related compounds, such as tert-butyl 2-amino-1H-1,3-benzodiazole-1-carboxylate, has been characterized by techniques like FT-NMR, FT-IR, and single crystal X-ray diffraction . These compounds often crystallize in specific lattice structures and are stabilized by intermolecular interactions such as hydrogen bonding. The arrangement of molecules can exhibit certain patterns, which are crucial for understanding the compound's properties and reactivity.

Chemical Reactions Analysis

Compounds with tert-butoxycarbonyl groups can undergo nucleophilic substitutions and radical reactions. For instance, tert-butyl phenylazocarboxylates can react with aromatic amines and alcohols under mild conditions, and the benzene ring can be modified through radical reactions, including oxygenation, halogenation, and coupling reactions . The tert-butoxycarbonyl group itself can be used to protect amines during such reactions and can be removed afterward to yield the free amine.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-((Tert-butoxycarbonyl)amino)benzo[d]thiazole-6-carboxylic acid can be deduced from related compounds. For example, tert-butyl 2-amino-1H-1,3-benzodiazole-1-carboxylate exhibits specific thermal properties determined by DSC and TGA, and its crystal structure is stabilized by intermolecular hydrogen bonding . The presence of the tert-butoxycarbonyl group is likely to influence the solubility and stability of the compound, as well as its reactivity in the presence of nucleophiles and during deprotection steps.

Scientific Research Applications

  • Synthesis and applications of tert-butanesulfinamide

    • Field : Chemistry
    • Application : Tert-butanesulfinamide is used in the synthesis of amines and their derivatives . It has emerged as the gold standard among many others over the last two decades .
    • Results : The use of tert-butanesulfinamide has enabled the synthesis of structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives .
  • Applications of tert-butanesulfinamide in the synthesis of N-heterocycles via sulfinimines

    • Field : Chemistry
    • Application : Tert-butanesulfinamide is used in the synthesis of N-heterocycles via sulfinimines . This methodology offers general access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives .
    • Results : This methodology has been used to create many natural products and therapeutically applicable compounds .

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . It has hazard statements H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-benzothiazole-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O4S/c1-13(2,3)19-12(18)15-11-14-8-5-4-7(10(16)17)6-9(8)20-11/h4-6H,1-3H3,(H,16,17)(H,14,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMAATCOHUYHORT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC2=C(S1)C=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50373519
Record name 2-[(tert-Butoxycarbonyl)amino]-1,3-benzothiazole-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50373519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((Tert-butoxycarbonyl)amino)benzo[d]thiazole-6-carboxylic acid

CAS RN

225525-50-8
Record name 2-[[(1,1-Dimethylethoxy)carbonyl]amino]-6-benzothiazolecarboxylic acid
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(tert-Butoxycarbonyl)amino]-1,3-benzothiazole-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50373519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 225525-50-8
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